REACTION_CXSMILES
|
[NH3:1].F[C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][CH3:11])[N:4]=1>C(OC)(C)(C)C>[NH2:1][C:3]1[N:4]=[C:5]([O:10][CH3:11])[CH:6]=[C:7]([F:9])[N:8]=1
|
Name
|
|
Quantity
|
13.6 g
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Type
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reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC(=N1)F)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
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Type
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CUSTOM
|
Details
|
stirred with water
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
3 hours at 25° C., the precipitate was filtered off with suction
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Duration
|
3 h
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Type
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WASH
|
Details
|
washed with methyl tert.-butyl ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed again
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |